2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride
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Overview
Description
2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride is a complex organic compound with a molecular formula of C31-H59-N-O.Cl-H and a molecular weight of 498.37 . This compound is known for its unique tricyclic structure and is primarily used in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves multiple steps, starting with the formation of the tricyclic core. The key steps include:
Formation of the tricyclic core: This is typically achieved through a Diels-Alder reaction, followed by hydrogenation.
Introduction of the methylamino group: This step involves the reaction of the tricyclic core with methylamine under controlled conditions.
Attachment of the tetradecyl chain: This is usually done through a Friedel-Crafts alkylation reaction.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For the initial formation of the tricyclic core.
Continuous flow reactors:
Crystallization: For the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can lead to the formation of alcohols or amines.
Substitution: Can lead to the formation of various substituted derivatives.
Scientific Research Applications
2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying tricyclic structures.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to specific receptors: This binding can lead to changes in cellular signaling pathways.
Modulate enzyme activity: The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Alter gene expression: The compound can influence the expression of specific genes, leading to changes in cellular function.
Comparison with Similar Compounds
2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride can be compared with other similar compounds, such as:
2-(Methylamino)-alpha-octadecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride: This compound has a longer alkyl chain and different physical and chemical properties.
2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride: This compound has a phenyl group instead of an alkyl chain, leading to different biological activity and applications.
2-(Methylamino)-alpha-decyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride: This compound has a shorter alkyl chain and different reactivity.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
CAS No. |
108736-89-6 |
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Molecular Formula |
C27H52ClNO |
Molecular Weight |
442.2 g/mol |
IUPAC Name |
1-[2-(methylamino)-2-adamantyl]hexadecan-2-ol;hydrochloride |
InChI |
InChI=1S/C27H51NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-26(29)21-27(28-2)24-17-22-16-23(19-24)20-25(27)18-22;/h22-26,28-29H,3-21H2,1-2H3;1H |
InChI Key |
LTKUIDBPDGIYIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl |
Origin of Product |
United States |
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